
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of naphthyridines. These compounds are characterized by a fused ring system containing two nitrogen atoms. The unique structure of this compound makes it an important molecule in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another approach includes the Friedländer synthesis, which involves the cyclization of 2-aminopyridine with a carbonyl compound . Industrial production methods may involve the use of metal-catalyzed synthesis and ring expansion reactions .
Analyse Des Réactions Chimiques
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Catalytic reduction using palladium on charcoal in ethanol can yield tetrahydro derivatives.
Common reagents used in these reactions include palladium on charcoal for reduction and various oxidizing agents for oxidation. The major products formed from these reactions are typically tetrahydro derivatives and substituted naphthyridines .
Applications De Recherche Scientifique
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity . The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparaison Avec Des Composés Similaires
5,6,7,8-Tetrahydro-1,8-naphthyridine-3-carbonitrile can be compared with other similar compounds, such as:
- 1,5-Naphthyridine-3-carbonitrile
- 2-Amino-6-methyl-1,8-naphthyridine-3-carbonitrile
- 8-Pivaloyl-5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile
These compounds share a similar naphthyridine core but differ in their substituents and functional groups, which can lead to variations in their chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C9H9N3 |
|---|---|
Poids moléculaire |
159.19 g/mol |
Nom IUPAC |
5,6,7,8-tetrahydro-1,8-naphthyridine-3-carbonitrile |
InChI |
InChI=1S/C9H9N3/c10-5-7-4-8-2-1-3-11-9(8)12-6-7/h4,6H,1-3H2,(H,11,12) |
Clé InChI |
HIHAFJSYXOICCM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(NC1)N=CC(=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


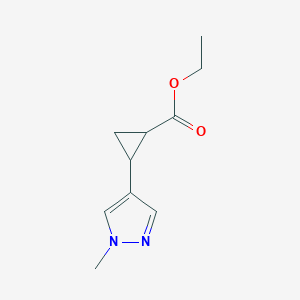

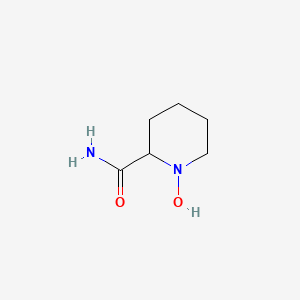



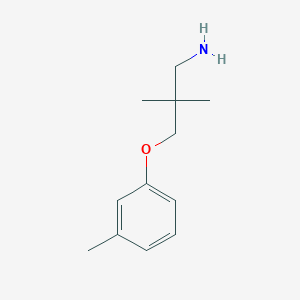
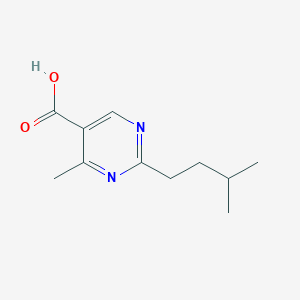
![5H,6H,7H-cyclopenta[b]pyrazin-6-amine dihydrochloride](/img/structure/B13519284.png)
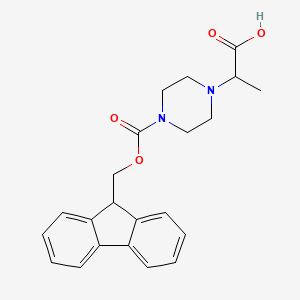
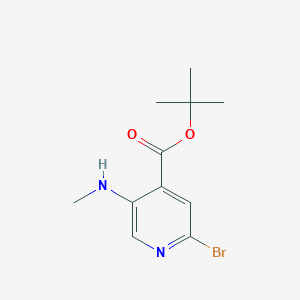

![(1S,5S,6R)-6-(Trifluoromethyl)-2-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13519299.png)

